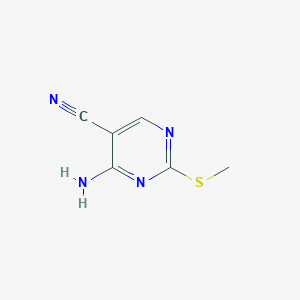

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDHBDPZNLVELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304305 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-30-9 | |

| Record name | 770-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CYANO-2-(METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a representative procedure, acetamidine hydrochloride reacts with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) under reflux with anhydrous potassium carbonate as a catalyst. The reaction proceeds via nucleophilic attack by the amidine’s amino group on the electrophilic carbon of the malononitrile derivative, followed by cyclization and elimination of methylthiolate (Figure 1).

Key conditions :

-

Solvent : DMF (polar aprotic, enhances nucleophilicity).

-

Catalyst : Anhydrous K₂CO₃ (neutralizes HCl, drives reaction equilibrium).

-

Molar ratio : 1:1 stoichiometry between amidine and malononitrile derivative.

Despite yielding 4-amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile as the primary product, this method highlights the feasibility of introducing methylthio groups at specific pyrimidine positions through precursor design.

Substitution Reactions on Preformed Pyrimidine Cores

An alternative route involves post-synthetic modification of preassembled pyrimidine scaffolds. For instance, 4-amino-2-chloropyrimidine-5-carbonitrile can undergo nucleophilic aromatic substitution with sodium methanethiolate (NaSMe) to introduce the methylthio group at position 2.

Optimization of Substitution Efficiency

-

Solvent : Ethanol or DMF (facilitates dissolution of NaSMe).

-

Temperature : 80–100°C for 4–8 hours.

-

Yield : 60–75% (dependent on leaving group reactivity and steric hindrance).

This method’s limitation lies in the accessibility of 2-chloropyrimidine precursors, which often require multi-step synthesis.

One-Pot Multicomponent Assembly

Recent advances prioritize one-pot strategies to minimize purification steps. A three-component reaction involving guanidine carbonate , methyl thiocyanate , and malononitrile in acetic acid has been explored. The reaction proceeds via:

-

Formation of a thiourea intermediate from guanidine and methyl thiocyanate.

-

Condensation with malononitrile to form the pyrimidine ring.

-

Aromatization via elimination of water and HCN.

Advantages :

Analytical Characterization and Quality Control

Synthesized this compound is characterized using:

-

IR spectroscopy : Peaks at 2214 cm⁻¹ (C≡N), 1637 cm⁻¹ (C=N), and 3455–3343 cm⁻¹ (NH₂).

-

¹H NMR (DMSO-d₆) : δ 2.53 (s, 3H, SCH₃), δ 6.78 (br s, 2H, NH₂), δ 8.12 (s, 1H, C₆-H).

Purity thresholds :

| Property | Value |

|---|---|

| Molecular formula | C₆H₆N₄S |

| Molecular weight | 166.2 g/mol |

| Melting point | 240–242°C |

| Density | 1.39 g/cm³ |

| Water solubility | Partially soluble |

Table 2 : Cyclocondensation Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction time | 6 hours | Maximizes cyclization |

| Catalyst loading | 10 mg K₂CO₃/mmol | Prevents side reactions |

| Solvent volume | 10 mL DMF/mmol | Balances viscosity and reactivity |

Analyse Chemischer Reaktionen

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in glacial acetic acid to form 4-amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile . Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

One of the primary applications of 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile is as a pharmaceutical intermediate . It serves as a building block in the synthesis of various biologically active compounds. The compound's structure allows for modifications that can lead to the development of new drugs targeting different diseases.

Recent studies have highlighted the biological potential of this compound, particularly in the context of antiviral activity. For instance, research has indicated that derivatives of this compound exhibit potent inhibitory effects against Hepatitis C virus (HCV).

In one study, a series of compounds based on this scaffold were synthesized and evaluated for their antiviral activity. The results demonstrated that certain modifications significantly enhanced their potency compared to existing antiviral drugs like Telaprevir .

Case Study: HCV Inhibitors

A specific case study involved synthesizing a new series of HCV inhibitors that incorporated the this compound framework. The docking studies revealed that the compound's structure fits well within the enzyme's active site, suggesting a strong potential for further development in antiviral therapies .

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Mannich Reaction | Introduction of amino group into pyrimidines | Varies |

| Cyclocondensation | Reaction with ethyl cyanoacetate and thiourea | Up to 85% |

Wirkmechanismus

The mechanism of action of 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile involves its interaction with specific molecular targets and pathways. As a tyrosine kinase inhibitor, it binds to the ATP-binding site of the EGFR, inhibiting its activity. This leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

Key structural analogues differ in substituents at C2, C4, or C6 positions, altering physicochemical properties and biological activity.

Table 1: Structural Comparison of Pyrimidine-5-Carbonitrile Derivatives

Physicochemical Properties

Table 2: Physical and Chemical Properties

Anticancer Activity (PI3K/AKT Pathway):

- This compound derivatives: Compound 7f (derivatized with arylidenehydrazine): IC₅₀ = 3.36–6.99 μM against PI3Kδ/c and AKT-1 . Methylthio group enhances linearity for AKT binding vs. bulkier substituents .

4-(Thiazol-5-yl) Derivatives (e.g., compound 3 ):

CB1 Receptor Antagonism:

Biologische Aktivität

4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile (CAS Number: 770-30-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group and a methylthio group, contributing to its potential therapeutic applications. The following sections detail its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.20 g/mol. Its melting point ranges from 240°C to 243°C, and it is soluble in water, which facilitates its use in various biological assays .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluated several pyrimidine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The compound demonstrated variable anticancer activity, with effects ranging from weak to moderate against various cancer cell lines .

Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways . Additionally, the compound's structure allows it to interfere with DNA biosynthesis by inhibiting key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . In vitro studies have shown that it possesses moderate antibacterial and antifungal activities. These activities were compared to standard antibiotics like chloramphenicol and antifungal agents like clotrimazole .

Table: Summary of Biological Activities

Case Studies

- Anticancer Screening : A series of pyrimidine derivatives were synthesized, including this compound. These compounds were tested against various cancer types at a concentration of 10 µM. Results indicated that while some derivatives showed significant activity, others exhibited minimal effects, highlighting the importance of structural modifications in enhancing efficacy .

- Antimicrobial Testing : In comparative studies against known antimicrobial agents, the compound displayed notable activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics amidst rising resistance issues .

Q & A

Basic Research Questions

Q. What spectroscopic methods are commonly employed to characterize 4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile and its derivatives?

- Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, CN at ~2200 cm⁻¹, C=N at ~1640 cm⁻¹) .

- ¹H-NMR : Resolves aromatic protons (δ 7.0–8.4 ppm), exchangeable NH/NH₂ protons (δ 5.1–8.4 ppm), and methyl/methylene groups (e.g., CH₃ at δ 2.3–2.6 ppm) .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., M+ at m/z 349.12 for a chlorophenyl analog) and fragmentation patterns (e.g., loss of C₇H₇) .

- Methodological Note : Ensure deuterated solvents (e.g., DMSO-d₆) are used for NMR to avoid proton interference.

Q. How is this compound synthesized, and what are typical reaction yields?

- Answer : A three-component synthesis under thermal aqueous conditions is common, involving:

- Reactants : Aryl aldehydes, malononitrile, and thiourea derivatives.

- Conditions : Reflux in ethanol/water (70–80°C, 6–12 hours) .

- Yield : ~70% for analogs like 4-Amino-6-(4-chlorophenyl)-2-phenyl derivatives, with crystallization in ethanol .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence the electronic and biological properties of this compound?

- Answer : Substituents at the 4- and 6-positions significantly alter properties:

- Electron-Withdrawing Groups (Cl, Br) : Increase planarity and dipole moments, enhancing intermolecular interactions (e.g., N–H⋯O hydrogen bonding in crystal lattices) .

- Aromatic Rings (e.g., p-tolyl) : Improve solubility in polar solvents (e.g., DMF) and modulate biological activity (e.g., antidiabetic potential via DPP-4 inhibition) .

Q. What contradictions exist in reported elemental analysis data for pyrimidinecarbonitrile derivatives, and how can they be resolved?

- Answer : Discrepancies in carbon content (e.g., 66.22% observed vs. 66.55% calculated for 4h in ) arise from:

- Sample Purity : Trace solvents (e.g., ethanol) or moisture may skew results.

- Analytical Error : Use high-resolution mass spectrometry (HR-MS) and combustion analysis in triplicate to validate data .

Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis of novel derivatives?

- Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) predict:

- Reaction Pathways : Transition states for cyclization steps in three-component syntheses.

- Thermodynamic Stability : Substituent effects on reaction exothermicity (ΔH) .

Methodological Challenges and Solutions

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Answer : Challenges include:

- Low Solubility : Use mixed solvents (ethanol/water) for recrystallization .

- Byproduct Formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .

Q. How do solvent and temperature conditions impact the regioselectivity of pyrimidine ring functionalization?

- Answer : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.